molecular formula C16H16N2O4 B13924693 2-Ethoxy-2-(2-nitroanilino)-1-phenylethanone CAS No. 54934-78-0

2-Ethoxy-2-(2-nitroanilino)-1-phenylethanone

Cat. No.: B13924693
CAS No.: 54934-78-0
M. Wt: 300.31 g/mol
InChI Key: QLWSJNGZUXCMGL-UHFFFAOYSA-N
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Description

2-Ethoxy-2-(2-nitroanilino)-1-phenylethanone is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-2-(2-nitroanilino)-1-phenylethanone typically involves the reaction of 2-nitroaniline with ethyl 2-bromo-2-phenylacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitroaniline acts as a nucleophile, displacing the bromide ion from the ethyl 2-bromo-2-phenylacetate. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-2-(2-nitroanilino)-1-phenylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction of Nitro Group: 2-Ethoxy-2-(2-aminoanilino)-1-phenylethanone.

    Reduction of Carbonyl Group: 2-Ethoxy-2-(2-nitroanilino)-1-phenylethanol.

    Substitution of Ethoxy Group: Products depend on the nucleophile used.

Scientific Research Applications

2-Ethoxy-2-(2-nitroanilino)-1-phenylethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethoxy-2-(2-nitroanilino)-1-phenylethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenylethanone moiety may also contribute to its activity by interacting with enzymes or receptors involved in key biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-2-(2-nitroanilino)-1-phenylethanone is unique due to the presence of both a nitroanilino group and a phenylethanone moiety, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development .

Properties

CAS No.

54934-78-0

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

2-ethoxy-2-(2-nitroanilino)-1-phenylethanone

InChI

InChI=1S/C16H16N2O4/c1-2-22-16(15(19)12-8-4-3-5-9-12)17-13-10-6-7-11-14(13)18(20)21/h3-11,16-17H,2H2,1H3

InChI Key

QLWSJNGZUXCMGL-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(=O)C1=CC=CC=C1)NC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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